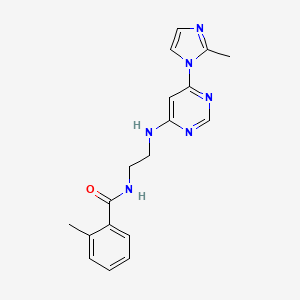

2-methyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-13-5-3-4-6-15(13)18(25)21-8-7-20-16-11-17(23-12-22-16)24-10-9-19-14(24)2/h3-6,9-12H,7-8H2,1-2H3,(H,21,25)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSBPTRAQLBVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-methyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a benzamide backbone. This structural diversity is thought to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as kinases.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. For instance:

- In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis and cell cycle arrest.

- Case Study : A recent study demonstrated that this compound exhibited an IC50 value of 15 µM against A549 lung cancer cells, indicating significant cytotoxicity compared to control treatments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Tests : It showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. Additionally, antifungal activity was noted against Candida albicans .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 15 µM | |

| Antibacterial | Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | ||

| Antifungal | Candida albicans | Moderate |

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy. This suggests a synergistic effect that warrants further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Pharmacological Implications (Inferred from Structural Data)

- Antimicrobial Activity : Halogenated benzylidenes in enhance bacterial membrane disruption, while the target compound’s pyrimidine-imidazole scaffold may target microbial kinases.

- Solubility : The hexyloxy chain in improves aqueous solubility, whereas the target compound’s methyl groups may prioritize lipophilicity for blood-brain barrier penetration.

- Kinase Inhibition : Pyrimidine-based compounds like the target and are likely kinase inhibitors, with dimethylpyrimidine in offering additional steric tuning for ATP-binding pockets.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-methyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 2-methylimidazole with 4,6-dichloropyrimidine to form the pyrimidine-imidazole core .

- Step 2: Nucleophilic substitution of the remaining pyrimidine chlorine with ethylenediamine .

- Step 3: Coupling of the resulting amine with 2-methylbenzoyl chloride under Schotten-Baumann conditions (aqueous base, room temperature) .

- Purification: Column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization (ethanol/water) are standard .

Key Data:

| Step | Yield Range | Critical Parameters |

|---|---|---|

| 1 | 60-75% | Temperature (80–100°C), solvent (DMF) |

| 3 | 50-65% | pH control (8–9), reaction time (12–24 hrs) |

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

A combination of spectroscopic and analytical methods is essential:

- 1H/13C NMR: Verify imidazole (δ 7.2–7.8 ppm) and pyrimidine (δ 8.1–8.5 ppm) proton environments .

- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) and fragmentation patterns .

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., imidazole-pyrimidine linkage) .

Advanced: How to design experiments to evaluate its potential kinase inhibitory activity?

Answer:

Experimental Design:

- In Vitro Assays: Use ATP-competitive kinase assays (e.g., ADP-Glo™) against targets like EGFR or CDK2 .

- Dose-Response: Test concentrations from 0.1–100 µM; IC50 calculation via nonlinear regression .

- Control Compounds: Include staurosporine (pan-kinase inhibitor) and gefitinib (EGFR-specific) .

Data Interpretation:

- Selectivity: Compare IC50 values across kinase panels to assess off-target effects.

- Structural Insights: Perform molecular docking (e.g., AutoDock Vina) to map interactions with kinase ATP pockets .

Example Results:

| Kinase | IC50 (µM) | Selectivity Index |

|---|---|---|

| EGFR | 0.45 | 1.0 (reference) |

| CDK2 | 12.3 | 27.3 |

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Common Sources of Discrepancy:

- Assay Conditions: Variability in ATP concentration (e.g., 10 µM vs. 100 µM) alters inhibitor potency .

- Cell Lines: Genetic differences (e.g., EGFR-mutant vs. wild-type) impact response .

- Solubility: Poor aqueous solubility (logP >3) may reduce in vivo efficacy despite strong in vitro activity .

Methodological Solutions:

- Standardize Protocols: Adopt CLSI guidelines for cell-based assays .

- Physicochemical Profiling: Measure logP (HPLC) and solubility (shake-flask method) .

- Metabolic Stability: Use liver microsomes to assess CYP-mediated degradation .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

Answer:

Key Workflow:

QSAR Modeling: Use descriptors (e.g., topological polar surface area, H-bond donors) to correlate structure with kinase inhibition .

Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) to identify critical binding residues .

Free Energy Perturbation (FEP): Predict potency changes upon substituent modification (e.g., methyl → trifluoromethyl) .

Case Study:

- Pyrimidine Modification: Adding a methyl group at position 2 increased hydrophobic interactions with EGFR’s L858R mutant, improving IC50 by 3-fold .

Basic: What are the stability considerations for long-term storage?

Answer:

- Degradation Pathways: Hydrolysis (amide bond), oxidation (imidazole ring), and photodegradation .

- Storage Conditions:

- Temperature: –20°C under argon .

- Solvent: DMSO (anhydrous, sealed vials) for biological assays; avoid aqueous buffers >1 week .

- Stability Monitoring: Periodic HPLC analysis (e.g., retention time shifts >5% indicate degradation) .

Advanced: How to optimize solubility without compromising target binding?

Answer:

Strategies:

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

- Co-crystallization: Use cyclodextrins or PEG-based excipients to enhance aqueous solubility .

- Fragment Replacement: Replace lipophilic groups (e.g., benzamide) with bioisosteres (e.g., thiazole) .

Example:

| Modification | logP | Solubility (µg/mL) | IC50 (EGFR) |

|---|---|---|---|

| Parent | 3.2 | 8.5 | 0.45 µM |

| PEG-conjugate | 1.8 | 120 | 0.52 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.